molecular formula C28H26N4O3 B2679944 1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 402951-03-5

1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2679944
CAS RN: 402951-03-5
M. Wt: 466.541
InChI Key: BAZHXQXGHKBNOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone” was prepared by mixing 4-methoxybenzaldehyde and 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This was achieved via a mechanochemical process .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The presence of dimethoxyphenyl and diphenylpyrazolyl groups contribute to its unique chemical properties.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the Michael addition of N-heterocycles to chalcones has been applied to the preparation of similar compounds . This reaction was catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The synthesis of pyrazole derivatives, including structures similar to "1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone," involves condensation reactions that yield compounds with promising biological activities. These synthetic approaches enable the exploration of structure-activity relationships and the development of novel compounds with optimized properties (Bandgar et al., 2009).

Biological Evaluations

  • The exploration of the biological activities of pyrazole derivatives reveals their potential as anti-inflammatory, antioxidant, and antimicrobial agents. Compounds exhibiting significant inhibitory activities against key inflammatory cytokines and pathogens suggest their therapeutic utility in treating conditions associated with inflammation and microbial infections (Bandgar et al., 2009).

Physicochemical Studies and Sensor Applications

  • Pyrazole derivatives have been investigated for their physicochemical properties and applications as chemical sensors. The design and synthesis of compounds that respond to specific stimuli, such as metal ions, through colorimetric or fluorescent changes, underscore their potential in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).

Anticancer and Antimalarial Activities

  • The cytotoxic effects of pyrazole derivatives against various cancer cell lines, including their potential to induce cell cycle arrest and apoptosis, highlight their relevance in cancer research. The development of compounds with high tumor specificity offers a promising direction for the discovery of novel anticancer agents (Alagöz et al., 2021). Additionally, the evaluation of pyrazole derivatives for their heme polymerization inhibitory activity suggests their potential as antimalarial agents, offering a new therapeutic approach for malaria treatment (Ekawati et al., 2020).

Future Directions

The potential bioactivity of this compound suggests it could be of interest for further study. The development of new catalytic protocols for the synthesis of organic compounds like this one is a promising area of research .

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-19(33)32-25(17-24(29-32)21-14-15-26(34-2)27(16-21)35-3)23-18-31(22-12-8-5-9-13-22)30-28(23)20-10-6-4-7-11-20/h4-16,18,25H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZHXQXGHKBNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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